6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)
Brand Name: Vulcanchem
CAS No.: 130195-91-4
VCID: VC0164734
InChI: InChI=1S/C7H8O3/c1-9-4-7-5(8)2-3-6(7)10-7/h2-3,6H,4H2,1H3/t6-,7+/m1/s1
SMILES: COCC12C(O1)C=CC2=O
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)

CAS No.: 130195-91-4

Main Products

VCID: VC0164734

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

6-Oxabicyclo[3.1.0]hex-3-en-2-one,  1-(methoxymethyl)-,  (1R)-  (9CI) - 130195-91-4

CAS No. 130195-91-4
Product Name 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name (1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one
Standard InChI InChI=1S/C7H8O3/c1-9-4-7-5(8)2-3-6(7)10-7/h2-3,6H,4H2,1H3/t6-,7+/m1/s1
Standard InChIKey QPSBYLIABBKBPK-RQJHMYQMSA-N
Isomeric SMILES COC[C@]12[C@H](O1)C=CC2=O
SMILES COCC12C(O1)C=CC2=O
Canonical SMILES COCC12C(O1)C=CC2=O
Synonyms 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)
PubChem Compound 14566493
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator